molecular formula C14H13F2NO2S B10973178 3-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide

3-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide

Cat. No.: B10973178
M. Wt: 297.32 g/mol
InChI Key: LYQAQPFUJMAXRT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 2-(4-fluorophenyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

3-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide has been studied for its potential therapeutic applications. It has shown promise in medicinal chemistry as a potential drug candidate due to its ability to interact with specific biological targets. In biology, it has been used in studies related to enzyme inhibition and receptor binding. Additionally, this compound has applications in the chemical industry as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

3-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H13F2NO2S

Molecular Weight

297.32 g/mol

IUPAC Name

3-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide

InChI

InChI=1S/C14H13F2NO2S/c15-12-6-4-11(5-7-12)8-9-17-20(18,19)14-3-1-2-13(16)10-14/h1-7,10,17H,8-9H2

InChI Key

LYQAQPFUJMAXRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CC=C(C=C2)F)F

Origin of Product

United States

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